1H and 13C NMR chemical shifts of 5-phenylhex-3-en-2-one
1H and 13C NMR chemical shifts of 5-phenylhex-3-en-2-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Phenylhex-3-en-2-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in materials science and drug development, a thorough understanding of ¹H and ¹³C NMR is essential for characterizing compounds containing the α,β-unsaturated ketone motif, which is a key pharmacophore in many biologically active agents. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-phenylhex-3-en-2-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide utilizes predicted data founded on established principles of NMR spectroscopy and data from analogous structures. We will delve into the rationale behind the predicted chemical shifts and coupling constants, discuss the key factors influencing these values, and provide a detailed, field-proven protocol for experimental data acquisition.
Introduction: The Significance of α,β-Unsaturated Ketones
The α,β-unsaturated ketone, or enone, is a structural moiety defined by the conjugation of a carbon-carbon double bond with a carbonyl group. This electronic interplay gives rise to unique reactivity and distinct spectral characteristics.[1] The electron-withdrawing nature of the carbonyl group polarizes the π-system, inducing a partial positive charge on the β-carbon. This deshields the β-carbon and its attached proton, resulting in characteristic downfield shifts in both ¹³C and ¹H NMR spectra, respectively.[1][2] Understanding these spectral nuances is critical for confirming molecular structure, determining stereochemistry, and assessing purity in research and development settings.
Molecular Structure and Numbering Convention
To ensure clarity in spectral assignments, the following standardized numbering convention will be used for 5-phenylhex-3-en-2-one throughout this guide.
Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.
Step 1: Sample Preparation
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Weighing: Accurately weigh approximately 5-10 mg of 5-phenylhex-3-en-2-one for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.
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Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent initial choice for its solubilizing power with moderately polar organic compounds. The residual solvent peak will serve as an internal reference. [3]3. Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
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Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Step 2: NMR Data Acquisition
The following are typical parameters for a 500 MHz spectrometer:
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¹H NMR Acquisition:
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Pulse Program: zg30 (A standard 30° pulse experiment)
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Number of Scans (NS): 16-64 (adjust based on concentration)
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Spectral Width (SW): -2 to 12 ppm
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Acquisition Time (AQ): 3-4 seconds
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Relaxation Delay (D1): 2 seconds
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¹³C NMR Acquisition:
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Pulse Program: zgpg30 (Proton-decoupled experiment with a 30° pulse)
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Number of Scans (NS): 1024-4096 (more scans needed due to low natural abundance of ¹³C)
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Spectral Width (SW): 0 to 220 ppm
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Acquisition Time (AQ): ~1-2 seconds
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Relaxation Delay (D1): 2 seconds (may be increased to 5s for better quantification of quaternary carbons)
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Step 3: Data Processing
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Fourier Transform (FT): Apply FT to the Free Induction Decay (FID) to convert the time-domain signal to the frequency domain.
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Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
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Baseline Correction: Apply a polynomial function to correct any baseline distortions.
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Referencing: Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, set the residual CHCl₃ peak to 7.26 ppm. For ¹³C NMR, set the central peak of the CDCl₃ triplet to 77.16 ppm. [4]5. Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine relative proton ratios. Identify the precise chemical shift of each peak in both spectra.
Conclusion
The structural features of 5-phenylhex-3-en-2-one give rise to a predictable and highly informative NMR spectrum. Key diagnostic signals include the downfield-shifted vinylic protons with a large coupling constant characteristic of a trans-alkene, and the significantly deshielded carbonyl carbon in the ¹³C spectrum. This guide provides a robust framework for researchers, scientists, and drug development professionals to predict, acquire, and interpret the NMR data for this compound and other structurally related α,β-unsaturated ketones, thereby facilitating confident structural verification and characterization.
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